molecular formula C16H18N4O2S2 B2389656 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine CAS No. 956796-04-6

4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine

Número de catálogo: B2389656
Número CAS: 956796-04-6
Peso molecular: 362.47
Clave InChI: UJQSYJUPYZPVHG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine is a useful research compound. Its molecular formula is C16H18N4O2S2 and its molecular weight is 362.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine (CAS: 956796-04-6) is a synthetic compound that exhibits a variety of biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by recent research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H18N4O2S2
  • Molecular Weight : 362.47 g/mol
  • Purity : >90% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole and thiazole derivatives. The compound in focus has been evaluated for its effectiveness against various bacterial strains.

Microorganism Zone of Inhibition (mm) MIC (μg/mL)
Escherichia coli1562.5
Staphylococcus aureus12125
Bacillus subtilis10250
Aspergillus niger2031.25

The compound demonstrated significant activity against E. coli and A. niger, suggesting potential use as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well documented. In a study comparing various compounds, this compound showed promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

Compound TNF-α Inhibition (%) IL-6 Inhibition (%)
Standard (Dexamethasone)7686
Test Compound6176

These results indicate that the compound may serve as a potential therapeutic agent for inflammatory diseases .

Anticancer Activity

The compound's anticancer properties were evaluated using various cancer cell lines. Notably, it exhibited cytotoxic effects against breast cancer cells (MCF-7) and colorectal cancer cells (HT-29).

Cell Line IC50 (μM)
MCF-715
HT-2920

The mechanism of action appears to involve apoptosis induction, making it a candidate for further development in cancer therapy .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiazole-pyrazole derivatives indicated that modifications at specific positions significantly enhanced antimicrobial activity. The compound under review was among those that showed improved efficacy against Gram-positive and Gram-negative bacteria .
  • Inflammation Model : In an animal model of carrageenan-induced paw edema, the compound demonstrated significant reduction in edema compared to controls, supporting its potential use in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(tert-butylsulfonyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ylamine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions. For example, thiazole and pyrazole moieties are constructed via cyclization reactions using reagents like Lawesson’s reagent (for thiazole formation) and hydrazine derivatives (for pyrazole rings) . Key steps include sulfonylation of the tert-butyl group and coupling with the 4-phenylthiazole unit. Optimization involves adjusting solvent polarity (e.g., DMF for thiazole intermediates), temperature (reflux in ethanol for cyclization), and catalysts (acid/base depending on the step). Purity is enhanced via recrystallization from DMF-EtOH mixtures .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., C–H···N/F/π, π–π stacking). Orthorhombic crystal systems (e.g., P21_121_121_1) with cell parameters a = 11.3476 Å, b = 14.0549 Å, c = 15.954 Å are typical for related thiazole derivatives .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent placement, with sulfonyl groups causing deshielding (~δ 3.1–3.5 ppm for tert-butyl protons) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 573.49 for C28_{28}H22_{22}BrFN6_6S analogs) .

Q. What preliminary biological activity screens are recommended for this compound?

Antitumor activity is assessed via the NCI-60 cell line panel, focusing on GI50_{50} values . Antimicrobial screening follows CLSI guidelines against Gram-positive/negative bacteria. Enzyme inhibition assays (e.g., kinase or protease targets) use fluorometric or colorimetric substrates. Dose-response curves (IC50_{50}) and selectivity indices (vs. healthy cells) are critical for prioritizing lead compounds .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide mechanistic studies of this compound?

  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces (EPS) and frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Multiwfn software visualizes electron localization (ELFs) and bond order analysis .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases, DNA). Docking scores correlate with experimental IC50_{50} values, and MD simulations (100 ns) validate binding stability .

Q. How should researchers resolve contradictions in crystallographic and spectroscopic data?

Discrepancies between XRD (solid-state) and NMR (solution-phase) data often arise from conformational flexibility. Strategies include:

  • Variable-temperature NMR : Detects dynamic processes (e.g., tert-butyl rotation barriers).
  • Hirshfeld surface analysis : Quantifies intermolecular contacts in XRD to identify packing forces distorting solution structures .
  • Complementary techniques : Pair XRD with solid-state NMR or IR spectroscopy for cross-validation .

Q. What strategies are effective for improving the pharmacokinetic profile of this compound?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
  • Structural analogs : Replace tert-butylsulfonyl with trifluoromethylsulfonyl to modulate logP and plasma protein binding .
  • Microsomal stability assays : Use liver microsomes to identify metabolic hotspots (e.g., CYP450 oxidation sites) for deuterium exchange or steric shielding .

Q. Methodological Tables

Table 1. Key Crystallographic Data for Structural Analogs

Compound ClassSpace GroupCell Parameters (Å)R FactorReference
Thiazole-pyrazole hybridsP21_121_121_1a = 11.3476, b = 14.0549, c = 15.9540.052
Sulfonamide derivativesP\overline{1}a = 7.892, b = 9.451, c = 12.3070.048

Table 2. Biological Activity of Structural Analogs

CompoundTarget Activity (IC50_{50})Selectivity IndexAssay TypeReference
5-Phenylthiazole sulfonamide1.2 µM (Kinase X)12.8 vs. HEK293Fluorometric
4-Phenylthiazol-2-amine0.8 µM (Leishmania spp.)9.5 vs. MacrophagesMicrodilution

Propiedades

IUPAC Name

4-tert-butylsulfonyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S2/c1-16(2,3)24(21,22)13-9-18-20(14(13)17)15-19-12(10-23-15)11-7-5-4-6-8-11/h4-10H,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQSYJUPYZPVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.